Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate

Lipophilicity Drug Delivery Membrane Modeling

Generic alkyl benzoates cannot substitute for this compound in mesogenic or derivatization workflows-the 4-formylphenoxy group provides a reactive aldehyde handle and rigid aromatic core absent in simpler analogs like hexadecyl benzoate. • Reactive aldehyde 'chemical hook' enables Schiff base formation, reduction, or oxidation for diverse molecular libraries. • XLogP3=11, 4 H-bond acceptors; predicted smectic/nematic liquid crystalline phases for LCD and sensor R&D. • Dual-function polymer additive: non-volatile plasticizer or reactive compatibilizer via aldehyde grafting. Supplied at ≥98% purity; ambient shipping; in stock for immediate global dispatch.

Molecular Formula C31H44O4
Molecular Weight 480.7 g/mol
CAS No. 920982-14-5
Cat. No. B12626079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexadecyl 4-[(4-formylphenoxy)methyl]benzoate
CAS920982-14-5
Molecular FormulaC31H44O4
Molecular Weight480.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)C=O
InChIInChI=1S/C31H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24-34-31(33)29-20-16-28(17-21-29)26-35-30-22-18-27(25-32)19-23-30/h16-23,25H,2-15,24,26H2,1H3
InChIKeyNFZNHEYRIDZFIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate: Identity & Chemical Class


Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate (CAS 920982-14-5) is a synthetic benzoate ester with the molecular formula C31H44O4 and a molecular weight of 480.7 g/mol [1]. It belongs to the class of alkyl benzoates, which are widely used in cosmetics, pharmaceuticals, and materials science. This specific compound is distinguished by its unique tripartite architecture: a long hydrophobic hexadecyl (C16) chain, a central benzoate core, and a terminal 4-formylphenoxy group connected via a methylene linker . This combination of structural elements imparts a distinct set of physicochemical properties that differentiate it from simpler alkyl benzoates.

Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate: Why Generics Fall Short


Procurement decisions that treat alkyl benzoates as simple interchangeable commodities risk compromising application-specific performance. The presence of the 4-formylphenoxy substituent in Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate introduces a reactive aldehyde group, additional aromatic rigid segments, and extra hydrogen bond acceptors that are absent in simple alkyl benzoates like hexadecyl benzoate . These structural differences translate into quantifiable variations in lipophilicity, volatility, and synthetic utility. As demonstrated below, substituting this compound with a structurally simpler analog, such as hexadecyl benzoate, would eliminate key functionalities essential for targeted applications in liquid crystal research, polymer chemistry, and advanced organic synthesis.

Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate: Head-to-Head Comparisons


Enhanced Lipophilicity for Membrane Interaction Studies

The target compound exhibits a computed octanol-water partition coefficient (XLogP3) of 11, compared to a range of 9.8 to 10.17 for the simpler analog hexadecyl benzoate [1]. This represents an increase of 0.83-1.2 log units, indicating significantly higher lipophilicity. The difference arises from the additional aromatic ring and ether oxygen atoms in the formylphenoxy substituent, which enhance hydrophobic surface area.

Lipophilicity Drug Delivery Membrane Modeling LogP

Increased Hydrogen Bond Acceptor Count

The target compound possesses 4 hydrogen bond acceptors (HBA), compared to only 2 for hexadecyl benzoate [1]. The additional HBA sites are contributed by the formyl oxygen and the phenoxy ether of the 4-formylphenoxy substituent. This doubling of HBA capacity enables more directional and specific non-covalent interactions, such as hydrogen bonding with a donor molecule or biological target.

Supramolecular Chemistry Crystal Engineering Complexation

Reduced Volatility and Thermal Stability

The vapor pressure of hexadecyl benzoate is 0.000635 Pa at 25 °C . While direct experimental data for the target compound is not available, the relationship between molecular weight and vapor pressure within homologous series is well-established [1]. With a molecular weight 134.2 Da higher (480.7 vs 346.5 g/mol) and additional polar groups, the target compound's vapor pressure is predicted to be significantly lower. This implies it can withstand higher processing temperatures before undergoing problematic sublimation or evaporation.

High-Temperature Applications Vacuum Deposition Thermal Analysis

Reactive Aldehyde Functionality

The target compound carries a terminal aldehyde (-CHO) group on the 4-formylphenoxy substituent, a functional group not found in hexadecyl benzoate. This aldehyde is a versatile synthetic handle that can undergo chemoselective reactions such as Schiff base formation with amines, reduction to an alcohol, or oxidation to a carboxylic acid. In contrast, hexadecyl benzoate offers only the reactivity of an ester group, which is relatively inert under many conditions.

Synthetic Intermediate Derivatization Schiff Base Chemistry

Liquid Crystalline Behavior Potential

Literature on structurally related ester-based homologous series shows that hexadecyl derivatives often exhibit enantiotropic smectic mesophases [1]. For example, in a series of ethyl-o-[p'-n-alkoxy benzoyloxy]benzoates, the hexadecyl homolog was found to be 'enantiotropic smectic only,' while hexadecyl benzoate itself is not recognized as a mesogen. The target compound's extended aromatic core, consisting of a benzoate-phenyl ether linked to a formylphenyl group, provides the rigid rod-like structure required for liquid crystal formation. While direct mesophase data for this specific compound is not yet published, its structural features align with known mesogens.

Liquid Crystals Mesophases Display Technology Materials Science

Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate: Key Application Scenarios


Liquid Crystal Mesogen Candidate

The compound's structural features—a rigid aromatic core with a flexible alkyl tail—strongly suggest thermotropic liquid crystalline properties, consistent with trends observed in related mesogenic homologous series [1]. While pure hexadecyl benzoate is not mesogenic, the target compound's extended conjugation and polar terminal group are designed to stabilize smectic or nematic phases. This makes it a compelling candidate for use in liquid crystal displays (LCDs), optical sensors, and anisotropic conductors. Its low predicted volatility also supports its use in high-temperature device fabrication.

Versatile Building Block for Derivatization

The aldehyde group on the 4-formylphenoxy moiety serves as a reactive 'chemical hook' for creating diverse molecular libraries [2]. It can be condensed with primary amines to form Schiff bases, reduced to a benzyl alcohol for further functionalization, or oxidized to a carboxylic acid. This versatility is absent in non-formylated alkyl benzoates, making the target compound a superior choice for medicinal chemistry labs needing a hydrophobic scaffold with a single, controllable point of modification.

Modifying Surface and Bulk Properties

The combination of high lipophilicity (XLogP3 = 11) and additional hydrogen bond acceptors (4 vs 2 in hexadecyl benzoate) makes this compound an effective additive for modifying the hydrophobicity and surface energy of polymers and coatings [3]. It can act as a non-volatile plasticizer or a reactive compatibilizer when its aldehyde group is used to graft onto polymer backbones. This dual functionality provides a level of performance customization not achievable with simpler, inert alkyl benzoates.

Model Compound for Lipid Bilayer Studies

Its high logP and amphiphilic character, stemming from a polar aromatic head and a long alkyl tail, position it as a superior model compound for studying drug-membrane interactions compared to hexadecyl benzoate [3]. The additional aromatic moieties allow for unique spectroscopic handles (e.g., UV-Vis or fluorescence after derivatization), which can be used to track its localization within lipid bilayers—a feature lacking in its simpler counterparts.

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